molecular formula C25H22N6O B10961460 3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10961460
M. Wt: 422.5 g/mol
InChI Key: VDIRREDBMVOYED-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of pyrazole and pyridine rings, along with specific substituents, contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

3,6-dimethyl-N-(5-methyl-2-phenylpyrazol-3-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H22N6O/c1-16-14-21(23-18(3)29-31(24(23)26-16)20-12-8-5-9-13-20)25(32)27-22-15-17(2)28-30(22)19-10-6-4-7-11-19/h4-15H,1-3H3,(H,27,32)

InChI Key

VDIRREDBMVOYED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC(=NN4C5=CC=CC=C5)C

Origin of Product

United States

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